molecular formula C12H12N2S B2604843 1-allyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione CAS No. 332358-13-1

1-allyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione

Cat. No.: B2604843
CAS No.: 332358-13-1
M. Wt: 216.3
InChI Key: HTTGXBLUWOXTPY-UHFFFAOYSA-N
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Description

1-Allyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione is a chemical scaffold of significant interest in medicinal chemistry and anticancer drug discovery. This compound belongs to the imidazole-2-thione class of heterocycles, which are known to exhibit a wide range of remarkable biological activities . The core structure is a privileged scaffold in pharmaceutical research, serving as a key precursor for the development of potent bioactive molecules . The primary research value of this compound lies in its potential application in oncology. Imidazole-2-thione derivatives have been strategically designed and synthesized to act as dual-acting anticancer agents . Their mechanism of action is proposed to involve direct interaction with genetic material through DNA intercalation, where the planar aromatic systems insert between DNA base pairs. Furthermore, such hybrids can inhibit the topoisomerase II enzyme, a crucial target for many chemotherapeutic drugs, leading to DNA damage and apoptosis in cancer cells . In particular, related compounds have demonstrated potent antiproliferative activity against various human cancer cell lines, including breast cancer (MCF-7), liver cancer (HepG2), and colon cancer (HCT-116) in cellular assays like the MTT assay . The allyl and phenyl substituents on the imidazole-2-thione core provide distinct synthetic handles for further chemical modification, enabling researchers to explore structure-activity relationships and optimize properties for specific biological targets. This compound is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

4-phenyl-3-prop-2-enyl-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2S/c1-2-8-14-11(9-13-12(14)15)10-6-4-3-5-7-10/h2-7,9H,1,8H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTGXBLUWOXTPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=CNC1=S)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione can be synthesized through various methods. One common approach involves the reaction of 1-phenyl-1,3-dihydro-2H-imidazole-2-thione with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Allyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new therapeutic agents.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-allyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This interaction can disrupt cellular processes and exert antimicrobial or anticancer effects. The compound may also modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

    1-Phenyl-1,3-dihydro-2H-imidazole-2-thione: Lacks the allyl group but shares similar chemical properties.

    1-Methyl-1,3-dihydro-2H-imidazole-2-thione: Contains a methyl group instead of an allyl group.

    1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: A related imidazole derivative with different substituents.

Uniqueness: 1-Allyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione is unique due to the presence of both allyl and phenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these substituents enhances its potential as a versatile compound for various applications in research and industry .

Biological Activity

1-Allyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione (CAS No. 332358-13-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its anticancer properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the imidazole ring and a thiol group, which are crucial for its biological activity. The molecular formula is C12H12N2SC_{12}H_{12}N_2S, and its structure can be visualized as follows:

Structure C12H12N2S\text{Structure }\text{C}_{12}\text{H}_{12}\text{N}_2\text{S}

Anticancer Activity

Recent studies have highlighted the anticancer properties of imidazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative activity of several imidazole derivatives against the MCF-7 breast cancer cell line. The results demonstrated that compounds with imidazole moieties could induce DNA damage and inhibit cell proliferation effectively. Specifically, compounds structurally related to this compound showed enhanced activity compared to traditional chemotherapeutics like doxorubicin .

CompoundCell LineIC50 (μM)Comparison to Doxorubicin
1-Allyl-5-phenyl...MCF-710.51.5-fold more active
DoxorubicinMCF-715.0Reference

The mechanism through which this compound exerts its anticancer effects involves:

  • DNA Intercalation : The compound can intercalate into DNA strands, disrupting replication and transcription processes.
  • Topoisomerase Inhibition : It inhibits topoisomerase II, an essential enzyme for DNA unwinding during replication, leading to increased DNA damage and apoptosis in cancer cells .

Other Biological Activities

Beyond anticancer properties, imidazole derivatives have been investigated for their antiviral activities. Some studies suggest that compounds similar to 1-allyl-5-phenyl... demonstrate inhibitory effects against viruses such as HIV and hepatitis C virus (HCV). For instance, certain imidazole derivatives have shown promising results with low EC50 values in viral assays .

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